Phenyl 4-(aminosulfonyl)phenylcarbamate
Overview
Description
Preparation Methods
The synthesis of phenyl 4-(aminosulfonyl)phenylcarbamate typically involves the conversion of hydroxy phenyl ketone to phenylcarbamate ketone, followed by the conversion of phenylcarbamate ketone to the desired aminoalkyl phenylcarbamate . The reaction conditions and specific reagents used in these steps can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions .
Chemical Reactions Analysis
Phenyl 4-(aminosulfonyl)phenylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the sulfonyl and carbamate groups .
Scientific Research Applications
Phenyl 4-(aminosulfonyl)phenylcarbamate is used in a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules . In biology, it is used in proteomics research to study protein interactions and functions . In industry, it is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of phenyl 4-(aminosulfonyl)phenylcarbamate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, which can affect various biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Phenyl 4-(aminosulfonyl)phenylcarbamate can be compared with other similar compounds, such as N-[4-(aminosulfonyl)phenyl]acetamide and 4-amino-N-[4-(aminosulfonyl)phenyl]benzenesulfonamide . These compounds share similar structural features and chemical properties but differ in their specific functional groups and applications . The uniqueness of this compound lies in its specific combination of sulfonyl and carbamate groups, which confer unique reactivity and biological activity .
Biological Activity
Phenyl 4-(aminosulfonyl)phenylcarbamate, also known by its chemical identifier 41104-56-7, is a compound with significant biological activity, particularly in the context of pharmaceutical applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Overview of this compound
This compound belongs to the class of benzenesulfonamides , which are characterized by their sulfonamide group. The compound is primarily utilized in scientific research and has shown potential in various therapeutic applications due to its ability to interact with specific biological targets.
The biological activity of this compound is largely attributed to its anticholinesterase properties. By inhibiting acetylcholinesterase, it prolongs the action of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is crucial for conditions where increased acetylcholine activity is beneficial, such as in neurodegenerative diseases like Alzheimer's disease and myasthenia gravis .
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against various enzymes, including:
- Aldose Reductase (ALR2) : It has been shown to inhibit ALR2, which plays a role in diabetic complications by converting glucose into sorbitol. This inhibition can help mitigate oxidative stress in diabetic tissues .
- Acetylcholinesterase : The compound demonstrates a capacity to inhibit this enzyme effectively, leading to increased levels of acetylcholine in synaptic clefts, which can improve cognitive function and muscle contraction .
Cytotoxicity and Anticancer Activity
Studies have explored the cytotoxic effects of this compound on cancer cell lines. For example, it has been tested against HepG2 liver cancer cells, showing varying degrees of inhibition depending on concentration and exposure time. The results suggest potential utility in cancer treatment protocols .
In Vitro Studies
A series of studies have evaluated the compound's effectiveness against different biological targets:
- Aldose Reductase Inhibition : A study showed that derivatives similar to this compound had enhanced inhibitory effects on ALR2 compared to traditional sulfonamide compounds. The structure-activity relationship (SAR) indicated that modifications could lead to increased potency .
- Anticancer Activity : Research indicates that the compound can inhibit the growth of various cancer cell lines, including those from liver and breast cancers. The minimum inhibitory concentration (MIC) for effective cytotoxicity was determined through extensive testing .
Toxicological Studies
Toxicological assessments revealed that while the compound exhibits beneficial biological activities, it also poses risks at higher concentrations. The LD50 (lethal dose for 50% of subjects) was calculated in animal models, indicating a need for careful dosing in therapeutic applications .
Comparative Analysis with Similar Compounds
A comparative analysis with other compounds such as N-[4-(aminosulfonyl)phenyl]acetamide shows that this compound possesses a broader therapeutic window and enhanced efficacy due to its unique structural features. The following table summarizes key comparisons:
Compound Name | Mechanism of Action | Therapeutic Applications | LD50 (mg/kg) |
---|---|---|---|
This compound | Acetylcholinesterase inhibitor | Alzheimer's disease, myasthenia gravis | TBD |
N-[4-(aminosulfonyl)phenyl]acetamide | Acetylcholinesterase inhibitor | Similar neurological disorders | TBD |
Properties
IUPAC Name |
phenyl N-(4-sulfamoylphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c14-20(17,18)12-8-6-10(7-9-12)15-13(16)19-11-4-2-1-3-5-11/h1-9H,(H,15,16)(H2,14,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEABFGCSJPNEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577133 | |
Record name | Phenyl (4-sulfamoylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41104-56-7 | |
Record name | Carbamic acid, [4-(aminosulfonyl)phenyl]-, phenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41104-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl (4-sulfamoylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 41104-56-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.